2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate
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Overview
Description
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3-thiadiazole derivatives, have been found to interact with various targets, including shikimate kinase and Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) . These proteins play crucial roles in various biological processes, including cell signaling and immune response.
Mode of Action
It’s known that 1,2,3-thiadiazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction between the compound and its targets would result in changes in cellular processes.
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that the compound might influence pathways related to cell signaling and immune response .
Result of Action
Similar compounds have been reported to exhibit antibacterial , antifungal , and antiviral activities . They may also have potential anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have the ability to cross cellular membranes due to their enhanced liposolubility . This allows them to interact with various biomolecules within the cell
Cellular Effects
The effects of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate on cells are not yet fully known. Some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
It is known that thiadiazole derivatives can interact with biological targets due to their mesoionic nature This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-(1,2,3-thiadiazol-4-yl)phenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules such as proteins and nucleic acids.
Materials Science: The compound is used in the development of new materials with unique properties, such as luminescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 4-(1,2,3-Thiadiazol-4-yl)phenol
- 2-Amino-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate has unique structural features that contribute to its distinct biological activities. The presence of the 4-chlorobenzenesulfonate group enhances its ability to interact with biomolecules and increases its solubility in organic solvents. These properties make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYXPSBDNGIXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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